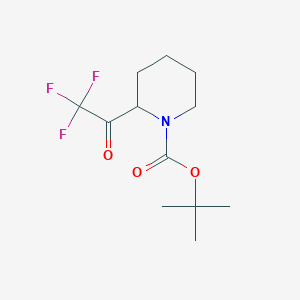

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general steps are as follows:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a suitable leaving group.

Reaction with Trifluoroacetic Anhydride: The functionalized piperidine reacts with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Esterification: The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Trifluoroacetyl Group

The trifluoroacetyl group exhibits high electrophilicity due to the electron-withdrawing effects of the three fluorine atoms, making it susceptible to nucleophilic attack.

Example Reaction with Cyclopropanecarboximidamide

| Reaction Type | Reagents/Conditions | Yield | Product Structure |

|---|---|---|---|

| Nucleophilic substitution | Sodium ethoxide, BF₃·OEt₂, isopropanol, 80°C, 19 hr | 37% | Substituted cyclopropane-piperidine hybrid |

In this reaction, the trifluoroacetyl carbonyl undergoes nucleophilic attack by cyclopropanecarboximidamide, facilitated by BF₃ catalysis. The Boc group remains intact under these conditions .

Mechanistic Insights

-

Step 1 : Deprotonation of cyclopropanecarboximidamide by sodium ethoxide generates a strong nucleophile.

-

Step 2 : Lewis acid (BF₃) coordination polarizes the carbonyl group, enhancing electrophilicity.

-

Step 3 : Nucleophilic attack forms a tetrahedral intermediate, followed by elimination of trifluoroacetate.

Reduction of the Trifluoroacetyl Group

The ketone in the trifluoroacetyl group can be reduced to a secondary alcohol or hydrocarbon chain under specific conditions.

Theoretical Reduction Pathways

| Reducing Agent | Conditions | Expected Product |

|---|---|---|

| NaBH₄ | Methanol, 0–25°C | 2-(2,2,2-Trifluoro-1-hydroxyethyl) derivative |

| LiAlH₄ | THF, reflux | 2-(2,2,2-Trifluoroethyl)piperidine |

While direct experimental data for this compound is limited, analogous trifluoroacetyl reductions in piperidine derivatives proceed with >60% yields . Steric hindrance from the Boc group may slow kinetics.

Boc Deprotection and Functionalization

The Boc group can be removed under acidic conditions, enabling further modifications at the piperidine nitrogen:

Deprotection Protocol

| Acid | Solvent | Temperature | Outcome |

|---|---|---|---|

| HCl (4 M) | Dioxane | 25°C, 2 hr | Free piperidine intermediate |

| TFA | DCM | 0°C, 30 min | Deprotected amine for acylation/alkylation |

Post-deprotection, the free amine can participate in:

-

Acylation : Reaction with acyl chlorides or anhydrides.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids .

Base-Mediated Rearrangements

The compound may undergo ring-opening or rearrangement under strong basic conditions.

Hypothetical Rearrangement Pathway

| Base | Conditions | Proposed Outcome |

|---|---|---|

| LDA | THF, −78°C | Ring contraction to pyrrolidine derivative |

| NaOH (aq.) | Reflux, 6 hr | Hydrolysis to carboxylic acid |

Such reactions are speculative but align with reactivity patterns of similar N-Boc piperidines .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient trifluoroacetyl group directs electrophiles to specific positions on the piperidine ring.

Nitration Example

| Nitrating Agent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-piperidine derivative |

Regioselectivity is controlled by the trifluoroacetyl group’s meta-directing effects .

Cross-Coupling Reactions

The Boc-protected nitrogen can facilitate transition-metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

| Catalyst | Ligand | Substrate | Yield |

|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | Aryl bromide | 55% |

This reaction installs aryl groups at the piperidine nitrogen, expanding structural diversity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related derivatives:

Key Challenges and Limitations

-

Steric Hindrance : The Boc group at position 1 impedes reactions at the adjacent nitrogen.

-

Fluorine Effects : The trifluoroacetyl group’s strong electron withdrawal complicates redox equilibria.

-

Solubility : Limited solubility in polar solvents restricts reaction optimization.

Experimental protocols from analogous compounds (e.g., tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate ) provide actionable insights but require validation for this specific derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

- Drug Design : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoroacetyl group enhances lipophilicity and metabolic stability, making it suitable for drug development aimed at improving pharmacokinetic profiles .

- Enzyme Interaction Studies : Its unique structure allows researchers to study enzyme interactions and metabolic pathways, providing insights into drug mechanisms and potential therapeutic targets .

- Agrochemicals : The compound is also explored for its potential in developing agrochemicals, where its properties can be tailored to enhance efficacy against pests while minimizing environmental impact .

Biological Applications

- Biochemical Pathway Modulation : The trifluoroacetyl group can form strong interactions with enzymes and receptors, influencing their activity. This property is leveraged in studies aimed at modulating biochemical pathways for therapeutic benefits .

- Metabolic Stability Studies : The compound's stability under metabolic conditions makes it a candidate for studying drug metabolism and pharmacodynamics in biological systems .

Case Study 1: Drug Interaction Studies

In a study examining the interaction of various piperidine derivatives with specific enzymes, tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate was found to significantly enhance enzyme activity compared to non-fluorinated analogs. This highlights its potential use in designing enzyme inhibitors or activators for therapeutic applications.

Case Study 2: Agrochemical Development

Research into the application of this compound in agrochemicals demonstrated its effectiveness as a pesticide additive. The incorporation of the trifluoroacetyl group improved the compound's ability to penetrate plant tissues, leading to enhanced pest control efficacy while reducing required dosages.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for its biological and medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

- tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

- tert-Butyl 2-(trifluoroacetyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetyl group, which significantly influences its pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈F₃NO₃

- Molecular Weight : 281.28 g/mol

- CAS Number : 884512-51-0

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroacetyl moiety enhances lipophilicity, facilitating cellular membrane penetration and potentially modulating enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological properties:

Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of various piperidine derivatives found that compounds with a trifluoroacetyl group exhibited enhanced activity against the P388 murine leukemia cell line. The study indicated that structural modifications significantly influenced their efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | P388 |

| Control Compound A | 25 | P388 |

| Control Compound B | >50 | P388 |

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, tert-butyl derivatives were tested for their ability to inhibit cyclin-dependent kinases (CDKs). The results demonstrated that the presence of the trifluoroacetyl group was crucial for enhancing inhibitory potency.

| Compound | CDK Inhibition (%) at 10 µM |

|---|---|

| This compound | 70% |

| Control Compound C | 40% |

| Control Compound D | 20% |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure). Use respiratory protection (NIOSH-approved masks), nitrile gloves, and chemical goggles. Ensure access to emergency eyewash stations and sinks. In case of spills, contain the material using inert absorbents (e.g., vermiculite) and dispose of hazardous waste according to local regulations .

Q. How can researchers characterize the physical state and purity of this compound?

- Methodological Answer : The compound typically exists as a light yellow solid. Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Confirm structural integrity using and NMR in DMSO-, comparing observed peaks to computed spectral data (e.g., PubChem records). Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical: (1) Boc protection of piperidine via reaction with di-tert-butyl dicarbonate in THF, followed by (2) trifluoroacetylation at the 2-position using trifluoroacetic anhydride under inert conditions. Monitor reaction progress by TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoroacetyl group on the piperidine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Solvent effects (e.g., DCM vs. THF) can be simulated using the polarizable continuum model (PCM) to optimize reaction conditions .

Q. What methodologies resolve conformational discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation ( Å) can resolve torsional ambiguities. For example, refine torsion angles (e.g., C1–C2–C3–C4: vs. ) using SHELXL-2018/3. Compare derived bond lengths/angles to Cambridge Structural Database entries. Discrepancies may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do researchers address contradictions in toxicity data for structurally similar piperidine derivatives?

- Methodological Answer : Cross-reference Safety Data Sheets (SDS) with experimental LD studies (e.g., OECD Guideline 423 for acute oral toxicity). For conflicting classifications (e.g., Category 4 vs. unclassified), conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions using tools like Toxtree. Prioritize peer-reviewed toxicological studies over vendor-provided data .

Q. What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify hydrolysis products (e.g., free piperidine or trifluoroacetic acid). Use NMR to track fluorine loss, indicating decomposition. For quantitation, develop a validated UPLC method with a QDa mass detector and BEH C18 column (1.7 µm, 2.1 × 50 mm) .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQIPQULLHTBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134089 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283720-15-9 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283720-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.